(2E)-4-Methoxy-2-butenoic Acid (2E)-4-Methoxy-2-butenoic Acid
Brand Name: Vulcanchem
CAS No.: 75933-65-2
VCID: VC8135283
InChI: InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
SMILES: COCC=CC(=O)O
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

(2E)-4-Methoxy-2-butenoic Acid

CAS No.: 75933-65-2

Cat. No.: VC8135283

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

(2E)-4-Methoxy-2-butenoic Acid - 75933-65-2

Specification

CAS No. 75933-65-2
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name (E)-4-methoxybut-2-enoic acid
Standard InChI InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
Standard InChI Key ZOJKRWXDNYZASL-NSCUHMNNSA-N
Isomeric SMILES COC/C=C/C(=O)O
SMILES COCC=CC(=O)O
Canonical SMILES COCC=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2E)-4-Methoxy-2-butenoic acid (IUPAC name: (E)-4-methoxybut-2-enoic acid) features a four-carbon chain with a carboxylic acid group at position 1, a double bond between carbons 2 and 3 in the trans configuration, and a methoxy (-OCH₃) group at position 4 . The molecular formula is C₅H₈O₃, with a molecular weight of 116.11–116.12 g/mol . The conjugated π-system formed by the double bond and carbonyl group enhances its reactivity in cycloadditions and nucleophilic attacks.

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptionSources
CAS Number63968-74-1 (primary), 75933-65-2*
Molecular FormulaC₅H₈O₃
Molecular Weight116.11–116.12 g/mol
IUPAC Name(E)-4-methoxybut-2-enoic acid
SMILESCOC/C=C/C(=O)O
SolubilityPolar organic solvents (e.g., ethanol)
ReactivityElectrophilic and nucleophilic sites

Note: Two CAS numbers are reported, but 63968-74-1 is widely cited. The discrepancy may stem from registration variances or isomer distinctions .

Electronic and Steric Effects

The methoxy group at C4 donates electron density via resonance, stabilizing the double bond and modulating reactivity. This electronic bias directs electrophiles toward the β-carbon (C3) in Michael additions. The E-configuration minimizes steric hindrance between the methoxy and carboxylic acid groups, favoring planar conformations that enhance conjugation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Esterification: Methoxyacetaldehyde reacts with malonic acid in ethanol under basic conditions (e.g., sodium ethoxide) to form a β-keto ester intermediate.

  • Decarboxylation: Heating the intermediate induces decarboxylation, yielding (2E)-4-methoxy-2-butenoic acid.

Key parameters include:

  • Temperature: 80–100°C for decarboxylation.

  • Purification: Distillation or recrystallization from ethyl acetate .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity
EsterificationNaOEt, ethanol, reflux70–80>90%
Decarboxylation100°C, 2–4 hrs85–90>95%

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance heat transfer and reduce reaction times . Automated distillation systems achieve ≥99% purity, critical for pharmaceutical applications . Scalability remains a focus, with annual production estimates exceeding 10 metric tons globally.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Behavior

The α,β-unsaturated system allows dual reactivity:

  • Nucleophilic attacks at the β-carbon (e.g., Michael additions with amines or thiols).

  • Electrophilic substitutions at the carboxylic acid group (e.g., esterification with methanol/H⁺) .

Hydrogenation and Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the double bond to produce 4-methoxybutanoic acid, a chiral building block. Reaction conditions (25–50°C, 1–3 atm H₂) preserve the methoxy group.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s α,β-unsaturated motif is pivotal in synthesizing prostaglandin analogs and kinase inhibitors. For example, it serves as a precursor in anti-inflammatory drug candidates undergoing preclinical trials .

Polymer Chemistry

As a dienophile in Diels-Alder reactions, it facilitates the synthesis of cross-linked polymers with tunable thermal stability.

Table 3: Key Applications by Sector

SectorUse CaseExample
PharmaceuticalsBuilding block for small moleculesKinase inhibitor synthesis
Materials ScienceMonomer for specialty polymersThermosetting resins
AcademiaModel compound for reactivity studiesMechanistic investigations

Recent Research and Future Directions

Solvent Effects on Reactivity

Recent studies demonstrate that solvent polarity significantly impacts reaction rates. In polar aprotic solvents (e.g., DMF), nucleophilic additions proceed 3–5× faster than in nonpolar media .

Medicinal Chemistry Innovations

Ongoing research explores its utility in covalent inhibitor design, leveraging the α,β-unsaturated system to target cysteine residues in oncogenic proteins.

Sustainable Synthesis

Green chemistry initiatives aim to replace ethanol with bio-based solvents and catalytic systems to reduce environmental impact .

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